molecular formula C7H3FN2O2 B6284826 5-cyano-2-fluoropyridine-3-carboxylic acid CAS No. 1334722-34-7

5-cyano-2-fluoropyridine-3-carboxylic acid

Cat. No.: B6284826
CAS No.: 1334722-34-7
M. Wt: 166.11 g/mol
InChI Key: GTMGJUBJMPZIKN-UHFFFAOYSA-N
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Description

5-cyano-2-fluoropyridine-3-carboxylic acid: is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both a cyano group and a fluorine atom on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid . Another approach involves the use of fluorinated intermediates, which are then subjected to various reaction conditions to introduce the cyano group .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-cyano-2-fluoropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in the presence of a suitable solvent.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Aminopyridines: From the reduction of the cyano group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry: 5-cyano-2-fluoropyridine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of agrochemicals, where its fluorinated structure enhances the stability and efficacy of pesticides and herbicides .

Mechanism of Action

The mechanism by which 5-cyano-2-fluoropyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the cyano and fluorine groups can influence the compound’s binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison: 5-cyano-2-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ringFor instance, the presence of the cyano group at the 5-position and the fluorine at the 2-position can lead to different biological activities and chemical reactivities compared to compounds with different substituent positions .

Properties

CAS No.

1334722-34-7

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

5-cyano-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12)

InChI Key

GTMGJUBJMPZIKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C#N

Purity

95

Origin of Product

United States

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